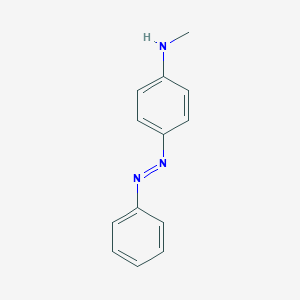

4-(Methylamino)azobenzene

Descripción general

Descripción

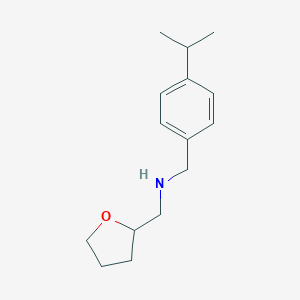

4-(Methylamino)azobenzene is a chemical compound with the molecular formula C13H13N3 . It is used for research and development purposes .

Synthesis Analysis

Azobenzenes, including 4-(Methylamino)azobenzene, can be synthesized through various methods. The classical methods for the synthesis of azo compounds include the azo coupling reaction (coupling of diazonium salts with activated aromatic compounds), the Mills reaction (reaction between aromatic nitroso derivatives and anilines), and the Wallach reaction (transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acid media) .

Molecular Structure Analysis

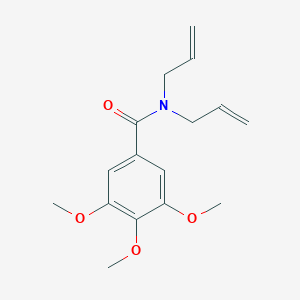

The molecular structure of 4-(Methylamino)azobenzene consists of 13 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms . The molecular weight is 211.262 Da .

Chemical Reactions Analysis

Azobenzenes, including 4-(Methylamino)azobenzene, undergo a clean and efficient E/Z isomerization, approaching total conversion upon irradiation at specific wavelengths .

Physical And Chemical Properties Analysis

4-(Methylamino)azobenzene is a solid at 20 degrees Celsius . It has a light yellow to brown powder to crystal appearance .

Aplicaciones Científicas De Investigación

Photoinduced Crawling Motion

Recent studies have demonstrated the ability of 4-(Methylamino)azobenzene crystals to exhibit photoinduced crawling motion. This unique behavior has potential applications in the development of new materials that respond to light, which could be used in microfabrication and robotics .

Photonics and Electronics

The light-induced isomerization between the trans and cis forms of azobenzene makes it a candidate for use in photonics and electronics. Its ability to switch states upon exposure to light can be harnessed in the development of optical switches, data storage devices, and sensors .

Photochemically Induced Phase Transitions

4-(Methylamino)azobenzene: has been shown to undergo phase transitions between solid and liquid phases upon light exposure due to the isomerization of azobenzene. This property is being explored for its potential in creating materials that can change state with light, which could have applications in smart coatings and adaptive materials .

Molecular Information Storage

Azobenzene compounds, including 4-(Methylamino)azobenzene , are being researched for their ability to store information at a molecular level. This is due to their selective isomeric distribution in the excited state, which could lead to advances in molecular data storage technologies .

Photo-Controllable Catalysis

The photoswitching capabilities of azobenzene make it suitable for photo-controllable catalysis. By utilizing light to control catalytic activity, researchers can develop more efficient and controllable chemical processes .

Solar Light Harvesting

The unique properties of azobenzene compounds are also being exploited in solar light harvesting applications. Their ability to undergo reversible isomerization can be used to create more efficient solar energy systems .

Photo-Pharmacology

In the field of photo-pharmacology, 4-(Methylamino)azobenzene is being studied for its potential to create drugs that can be activated or deactivated with light, allowing for targeted and controlled therapeutic effects .

Optical-to-Mechanical Energy Conversion

Lastly, the ability of azobenzene compounds to convert optical energy into mechanical energy is being explored for use in molecular electronic and photonic devices, which could lead to new innovations in nanotechnology .

Mecanismo De Acción

Target of Action

Azobenzene molecules, a group to which 4-maab belongs, have been reported to exhibit antimicrobial activity .

Mode of Action

Azobenzene molecules are known to undergo reversible trans-to-cis photoisomerization . This photoisomerization can be triggered by light, leading to changes in the molecule’s shape and properties . The ability of 4-MAAB to form reactive oxygen radicals suggests that it may interact with its targets through oxidative stress .

Biochemical Pathways

Azobenzene molecules are known to affect proteins and potentially alter their biological functions through photocontrol . This could involve changes in binding affinities, control of allostery, or manipulation of complex biological processes .

Result of Action

Studies have shown that azobenzene molecules can induce changes in the shape of host materials, leading to significant macroscopic mechanical deformation and reversible mechanical actuation .

Action Environment

The action of 4-MAAB is influenced by environmental factors such as light. For instance, the photoinduced crawling motion of 4-MAAB crystals under light irradiation has been observed . This involves the repeated melting and recrystallization of 4-MAAB crystals, resulting in the flow of liquid 4-MAAB . The intensity of the irradiation light can also influence the dynamics of this process .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-methyl-4-phenyldiazenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c1-14-11-7-9-13(10-8-11)16-15-12-5-3-2-4-6-12/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOXITJAUZNAPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201023342 | |

| Record name | 4-(Methylamino)azobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylamino)azobenzene | |

CAS RN |

621-90-9 | |

| Record name | N-Methyl-4-(2-phenyldiazenyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-4-aminoazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylamino)azobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylamino)azobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(METHYLAMINO)AZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44N974BFDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 4-(methylamino)azobenzene metabolized in rats?

A1: Research using radiolabeled 3H-4-(methylamino)azobenzene in rats revealed several metabolic pathways. Key findings include:

- N-demethylation: This process removes a methyl group from the amino nitrogen. [, ]

- Aryl Hydroxylation: Hydroxyl groups are added to the aromatic rings, primarily at the 4' position. This process exhibits the NIH shift, where isotopic hydrogen is retained. [, , ]

- Azo Reduction: The azo bond (–N=N–) can be reduced, breaking the molecule into aniline derivatives. [, ]

- Oxidation at the Ring Methyl Group: This pathway leads to the formation of metabolites with oxidized methyl groups on the aromatic rings. [, ]

Q2: How does the presence of a methyl group at the 3' position affect the metabolism and carcinogenicity of aminoazo dyes like 4-(methylamino)azobenzene?

A2: While the exact mechanisms are still under investigation, studies comparing 4-(methylamino)azobenzene with its analog lacking the 3'-methyl group suggest that this substituent influences both metabolism and carcinogenicity. The 3'-methyl group leads to the formation of unique metabolites through oxidation. [, ] Further research is needed to fully elucidate the link between these metabolic differences and carcinogenic potential.

Q3: What is the significance of the NIH shift observed during the aryl hydroxylation of 4-(methylamino)azobenzene?

A3: The NIH shift, named after the National Institutes of Health where it was discovered, involves the migration and retention of a hydrogen atom during aromatic hydroxylation. In the case of 4-(methylamino)azobenzene, this shift was observed both in vivo (in rats) and in vitro using various model hydroxylating systems (hydrogen peroxide photolysis, Udenfriend/Hamilton systems, m-Cl-perbenzoic acid, and pyridine-N-oxide). The consistent observation of this shift across different systems suggests a common mechanism for aromatic hydroxylation. []

Q4: Can you describe the photoinduced crawling motion observed in 4-(methylamino)azobenzene crystals?

A4: 4-(methylamino)azobenzene crystals exhibit a fascinating phenomenon called photoinduced crawling motion under light irradiation. This motion arises from repeated cycles of melting and recrystallization within the crystal, driven by the photoisomerization of the azobenzene molecules. This process creates a flow of liquid 4-(methylamino)azobenzene, enabling the crystal to "crawl." [, ]

Q5: How has diffracted X-ray tracking (DXT) been used to study the crawling motion of 4-(methylamino)azobenzene crystals?

A5: Researchers utilized DXT to visualize the dynamics of zinc oxide nanoparticles embedded within 4-(methylamino)azobenzene crystals during photoinduced crawling. By tracking the movement of the nanoparticles, which rotate with the flow of liquefied 4-(methylamino)azobenzene, the study revealed an enhanced flow perpendicular to the supporting film. This finding provides crucial insights into the mechanism of the crawling motion. []

Q6: What are the potential applications of the photoinduced crawling motion of 4-(methylamino)azobenzene crystals?

A6: This unique property holds promise for various applications, particularly in microfluidics and microrobotics. One notable example is the transportation of nano/micromaterials. By mixing these materials with 4-(methylamino)azobenzene crystals, researchers successfully demonstrated controlled movement using light irradiation. This technique offers a simple and effective approach to manipulate objects at the microscale. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B181134.png)

![6-Methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B181140.png)